molecular formula C8H12ClNO3 B1342794 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid CAS No. 1236257-83-2

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

Cat. No. B1342794
M. Wt: 205.64 g/mol
InChI Key: REUARARFATZWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid and its related compounds has been extensively studied using X-ray diffraction and computational methods. For instance, the molecular structure of 1-piperidinium acid perchlorate, a related compound, has been characterized, revealing an orthorhombic crystal system with specific hydrogen bonding patterns involving the COOH group and ClO4- anion . Similarly, the crystal structure of a 1:1 complex of 1-piperidineac

Scientific Research Applications

Crystal Structure Analysis

The study of crystal and molecular structures of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 4-carboxypiperidinium chloride and complexes with chloroacetic acid, has been a significant area of research. These studies, which involve X-ray diffraction, B3LYP calculations, and FTIR spectroscopy, provide insights into the hydrogen bonding, molecular conformation, and crystal packing of these compounds. The piperidine ring typically adopts a chair conformation with various substituents in equatorial positions, leading to intricate hydrogen bond networks and crystal structures (Szafran, Komasa, & Bartoszak-Adamska, 2007) (Komasa et al., 2008).

Synthesis and Characterization

The synthesis and characterization of new compounds and derivatives related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid have been explored in various studies. This includes the synthesis of 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 and the development of nanomagnetic reusable catalysts for the efficient synthesis of heterocyclic compounds. These research efforts not only contribute to the development of novel synthetic methodologies but also to the application of these compounds in pharmaceutical and material science contexts (Acharyulu et al., 2008) (Ghorbani‐Choghamarani & Azadi, 2015).

Molecular Docking and In Vitro Screening

Research involving the synthesis, molecular docking, and in vitro screening of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid has been conducted to evaluate their potential as anticancer agents. By synthesizing novel derivatives and assessing their interactions with target proteins through molecular docking, these studies aim to identify promising candidates for further development in cancer treatment (Rehman et al., 2018).

Conformational Analysis

Conformational analysis of compounds structurally similar to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 1-piperidineacetic acid, provides valuable information on the preferred molecular conformations and the influence of hydrogen bonding on molecular structure. This type of research is crucial for understanding the physicochemical properties and potential biological activity of these compounds (Dega-Szafran, Petryna, Szafran, & Tykarska, 2002).

Hydrogen Bonding Studies

Investigations into the hydrogen bonding schemes of related compounds, such as 4-piperidinecarboxylic acid, help elucidate the role of hydrogen bonds in determining molecular structure and stability. These studies often combine experimental techniques like X-ray diffraction and NMR spectroscopy with theoretical calculations to provide a comprehensive understanding of the hydrogen bonding interactions within these molecules (Mora et al., 2002).

Safety And Hazards

Chloroacetyl chloride, a related compound, is known to be hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The use of pyrrolidine and its derivatives in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds .

properties

IUPAC Name

1-(2-chloroacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUARARFATZWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.